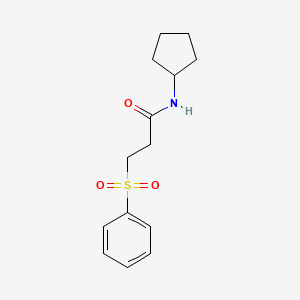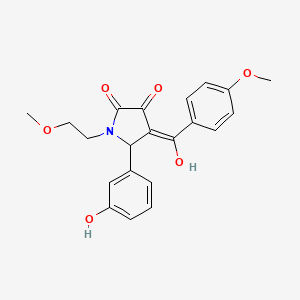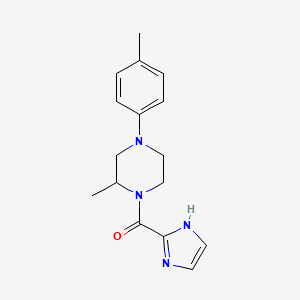
N-cyclopentyl-3-(phenylsulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-(phenylsulfonyl)propanamide is an organic compound with the molecular formula C14H19NO3S It is characterized by a cyclopentyl group attached to a propanamide backbone, which is further substituted with a phenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(phenylsulfonyl)propanamide typically involves the reaction of cyclopentylamine with 3-(phenylsulfonyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to ensure consistent quality and scalability of the compound.
化学反应分析
Types of Reactions
N-cyclopentyl-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-cyclopentyl-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-cyclopentyl-3-(phenylsulfonyl)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The phenylsulfonyl group may play a crucial role in binding to the active site of the target molecule, while the cyclopentyl and propanamide moieties contribute to the overall stability and specificity of the interaction.
相似化合物的比较
Similar Compounds
N-cyclopentyl-3-(phenylsulfanyl)propanamide: Similar structure but with a sulfanyl group instead of a sulfonyl group.
N-cyclopentyl-3-(phenylsulfonyl)butanamide: Similar structure but with a butanamide backbone.
N-cyclopentyl-3-(phenylsulfonyl)acetanilide: Similar structure but with an acetanilide backbone.
Uniqueness
N-cyclopentyl-3-(phenylsulfonyl)propanamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
属性
IUPAC Name |
3-(benzenesulfonyl)-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-12-6-4-5-7-12)10-11-19(17,18)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKGVLANEIEUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821831 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,5-dimethoxyphenyl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489360.png)
![(2E)-3-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5489363.png)
![2-[(Z)-dimethylaminomethylideneamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)
![5-(3-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5489368.png)
![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5489369.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5489383.png)
![2,5-difluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5489390.png)

![6-{[4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B5489406.png)
![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
![(4R)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5489422.png)

